molecular formula C10H8BrN B1283425 3-Bromonaphthalen-1-amine CAS No. 90766-34-0

3-Bromonaphthalen-1-amine

Cat. No.: B1283425
CAS No.: 90766-34-0
M. Wt: 222.08 g/mol
InChI Key: XBAWEJDBVITLRB-UHFFFAOYSA-N
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Description

3-Bromonaphthalen-1-amine (CAS: 90766-34-0) is a brominated aromatic amine with the molecular formula C₁₀H₈BrN and a molecular weight of 224.74 g/mol . It is a gray solid synthesized via reactions involving brominated naphthalene derivatives. A common synthetic route involves treating this compound with ethyl chloroformate in pyridine to form carbamate derivatives, as evidenced by its use in generating intermediates for pharmaceutical research . Its ^1H NMR spectrum (400 MHz, DMSO-d₆) shows characteristic aromatic proton resonances between δ 7.54–8.14 ppm, with an ethyl group signal at δ 1.28 ppm in its derivatized form .

Properties

IUPAC Name

3-bromonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAWEJDBVITLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569427
Record name 3-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90766-34-0
Record name 3-Bromonaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromonaphthalen-1-amine can be synthesized through several methods. One common method involves the bromination of naphthalene followed by amination. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. The use of automated systems and reactors can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromonaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 3-hydroxynaphthalen-1-amine, 3-cyanonaphthalen-1-amine, and 3-thionaphthalen-1-amine.

    Oxidation: Products include 3-nitronaphthalen-1-amine and 3-nitrosonaphthalen-1-amine.

    Reduction: Products include 3-aminonaphthalene and naphthalene.

Scientific Research Applications

Organic Synthesis

3-Bromonaphthalen-1-amine is utilized as an intermediate in the synthesis of various organic compounds. Its bromine atom can undergo substitution reactions, making it a valuable building block for creating more complex molecules.

Applications in Synthesis

  • Pharmaceuticals : It is used to synthesize pharmaceutical compounds that exhibit biological activity, particularly in the development of anti-cancer drugs.
  • Dyes and Pigments : The compound serves as a precursor in the production of dyes due to its aromatic structure.

Materials Science

In materials science, this compound is explored for its potential in developing new materials with specific properties.

Key Applications

  • Conductive Polymers : Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity, which is crucial for applications in organic electronics.
PropertyValue
ConductivityEnhanced by 30%
Thermal StabilityUp to 250 °C
SolubilitySoluble in organic solvents

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50_{50} values were reported as low as 2.57 µM, indicating potent activity against these cells .
  • Antioxidant Properties : Research has highlighted the antioxidant capabilities of compounds derived from this compound, suggesting their utility in preventing oxidative stress-related diseases .

Environmental Applications

The compound's derivatives are being investigated for their role in environmental remediation.

Applications

  • Pollutant Degradation : Studies have shown that certain derivatives can effectively degrade environmental pollutants, making them candidates for use in bioremediation processes .

Mechanism of Action

The mechanism of action of 3-Bromonaphthalen-1-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and amine group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Reactivity Differences

  • Aromatic System: Unlike 3-bromoaniline (monocyclic benzene), this compound features a fused naphthalene ring system, enhancing π-conjugation and steric bulk. This difference impacts solubility and reactivity in cross-coupling reactions .
  • Substituent Effects : The cyclopropane ring in 1-(3-Bromophenyl)cyclopropanamine introduces strain and sp³ hybridization, altering electronic properties compared to planar aromatic amines like this compound .
  • Chirality : The (R)-configured butenyl chain in (R)-1-(3-Bromophenyl)but-3-en-1-amine adds stereochemical complexity, making it valuable for enantioselective catalysis or drug design .

Physicochemical Data Limitations

Discrepancies in molecular weight calculations for this compound (e.g., 214.65 g/mol in one source vs. 224.74 g/mol in others ) highlight inconsistencies in literature. These may arise from typographical errors or differing measurement techniques.

Biological Activity

3-Bromonaphthalen-1-amine is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antibacterial, antioxidant, and potential anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₀H₈BrN
  • Molecular Weight : 222.08 g/mol
  • Melting Point : Approximately 66-68°C
  • Boiling Point : 156-158°C at 1.4 Torr pressure

Synthesis and Characterization

This compound is synthesized through various chemical reactions involving naphthalene derivatives. The synthesis typically involves the bromination of naphthalene followed by amination processes. Characterization methods such as NMR, FTIR, and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antibacterial Activity

The antibacterial properties of this compound have been assessed against various bacterial strains. Research indicates that it exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Salmonella Typhi0.25 mg/mL
Staphylococcus aureus0.75 mg/mL

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents, especially in light of rising antibiotic resistance.

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using assays such as the DPPH (2,2-Diphenyl-1-Picryl Hydrazyl) radical scavenging method. The results indicate that this compound demonstrates significant radical scavenging activity.

Table 2: Antioxidant Activity of this compound

Concentration (mg/mL)% Inhibition
0.130%
0.550%
1.070%

This antioxidant activity suggests potential applications in preventing oxidative stress-related diseases.

Case Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various bromonaphthalene derivatives, including this compound. The study found that these compounds exhibited varying degrees of cytotoxicity against cancer cell lines, indicating their potential as anticancer agents .

Another investigation focused on the antibacterial efficacy of several naphthalene derivatives, highlighting the promising results of this compound against multidrug-resistant bacterial strains .

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